molecular formula C16H14FN5O3 B5746155 N-(4-fluorophenyl)-4,5-dimethoxy-2-(1H-tetrazol-1-yl)benzamide

N-(4-fluorophenyl)-4,5-dimethoxy-2-(1H-tetrazol-1-yl)benzamide

Cat. No. B5746155
M. Wt: 343.31 g/mol
InChI Key: OSCCZOTWOGLYNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-4,5-dimethoxy-2-(1H-tetrazol-1-yl)benzamide (hereafter referred to as FDMTB) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FDMTB belongs to the class of tetrazole-based compounds, which have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Mechanism of Action

The mechanism of action of FDMTB is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in the growth and survival of cancer cells. FDMTB has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. FDMTB has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
FDMTB has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis (formation of new blood vessels). FDMTB has also been shown to modulate the expression of various genes and proteins that are involved in cancer cell growth and survival. In addition, FDMTB has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of FDMTB is its potent anticancer activity, which makes it a potential candidate for the development of new cancer therapies. FDMTB is also relatively easy to synthesize, which makes it a readily available compound for research purposes. However, one of the limitations of FDMTB is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the research of FDMTB. One area of research is the development of new formulations and delivery methods that can improve its solubility and bioavailability. Another area of research is the identification of new targets and signaling pathways that are involved in the anticancer and anti-inflammatory activities of FDMTB. In addition, further studies are needed to evaluate the safety and toxicity profile of FDMTB, as well as its potential interactions with other drugs. Overall, FDMTB represents a promising compound for the development of new therapies for cancer and other disease conditions.

Synthesis Methods

The synthesis of FDMTB involves a multistep process that starts with the reaction of 4-fluoroaniline with 4,5-dimethoxy-2-nitrobenzoic acid, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with sodium azide and copper sulfate to form the tetrazole ring, which is subsequently coupled with 4-fluorobenzoyl chloride to yield FDMTB.

Scientific Research Applications

FDMTB has been studied extensively for its potential therapeutic applications in various disease conditions. One of the major areas of research has been in the field of cancer, where FDMTB has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. FDMTB has also been studied for its antimicrobial activity, particularly against drug-resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). In addition, FDMTB has been shown to possess anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-(4-fluorophenyl)-4,5-dimethoxy-2-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O3/c1-24-14-7-12(16(23)19-11-5-3-10(17)4-6-11)13(8-15(14)25-2)22-9-18-20-21-22/h3-9H,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCCZOTWOGLYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)N3C=NN=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.